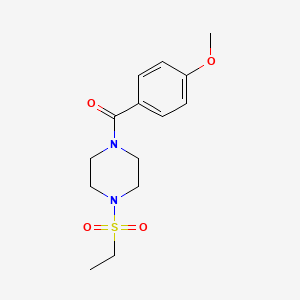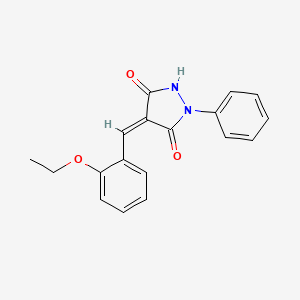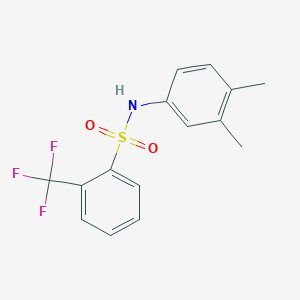
6-methyl-2-phenoxyquinoline
Descripción general
Descripción
6-methyl-2-phenoxyquinoline is a chemical compound with the molecular formula C15H11NO. It is a heterocyclic compound and belongs to the class of quinolines. This chemical compound has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Dual Fluorescence Chemosensors
6-Methyl-2-phenoxyquinoline derivatives exhibit properties as dual fluorescence chemosensors. For example, isomers like 6-QMP and 2-QMP have been synthesized and shown to be effective in sensing Al³⁺ and Zn²⁺ ions. They demonstrate significant fluorescence intensity changes upon interaction with these ions, which can be observed by the naked eye. This makes them valuable in applications requiring metal ion detection and analysis (Hazra et al., 2018).
Antiproliferative Activity in Cancer Research
Some quinoline derivatives, like GN39482, have been identified for their promising antiproliferative activity toward human cancer cells. These compounds inhibit tubulin polymerization, a key process in cell division, which makes them potential candidates for anticancer therapies (Minegishi et al., 2015).
Fluorescent Zn²⁺ Sensors for Biological Studies
Quinoline-based sensors like HMQP, synthesized from the 8-aminoquinoline platform, have been developed for selective, sensitive fluorescence enhancement in response to Zn²⁺. Their ability to display obvious color changes and bind strongly to Zn²⁺ makes them useful in biological studies and cell imaging (Zhou et al., 2010).
pH Sensors for Biomedical Applications
Quinoline derivatives have been utilized as pH sensors. For example, compounds like HL have been reported to act as fluorometric and colorimetric pH probes, exhibiting color changes in response to pH variations. Their biocompatibility and ability to differentiate pH changes make them valuable in biomedical applications, such as cancer cell discrimination (Mandal et al., 2018).
Lanthanide Complexes for Luminescence and Magnetic Studies
Dinuclear lanthanide(III) complexes, assembled from quinoline Schiff base ligands, exhibit unique properties like near-infrared luminescence and magnetic behavior. These properties are of interest in fields like material science and molecular magnetism (Wu et al., 2019).
Chemosensors for Metal Ions Detection
Quinoline-based chemosensors have been synthesized for selective detection of metal ions such as Zn²⁺ and Al³⁺. They show potential for biological applications, including intracellular metal ion sensing in cancer cells, and offer insights into the development of anticancer agents (Ghorai et al., 2020).
Propiedades
IUPAC Name |
6-methyl-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVQKALJLGIVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)
![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)


![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

